1-(Oxolan-2-yl)ethanethiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

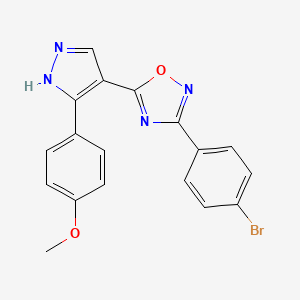

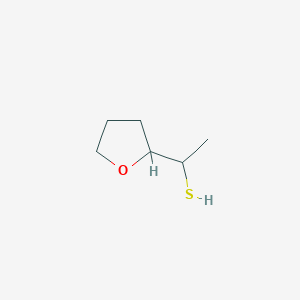

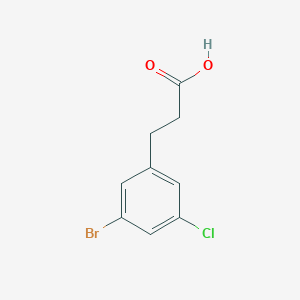

1-(Oxolan-2-yl)ethanethiol, also known as 1-(tetrahydrofuran-2-yl)ethane-1-thiol, is a chemical compound with the molecular formula C6H12OS and a molecular weight of 132.23 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C6H12OS/c1-5(8)6-3-2-4-7-6/h5-6,8H,2-4H2,1H3 . This indicates that the molecule consists of a six-membered ring (oxolan) attached to an ethanethiol group.Physical And Chemical Properties Analysis

This compound has a molecular weight of 132.23 . Like other thiols, it is expected to have a pungent, disagreeable odor . More specific physical and chemical properties were not found in the retrieved data.Scientific Research Applications

Environmental Remediation

Ethanethiol-cellulose beads, incorporating ethanethiol, have been developed for decontaminating water containing pesticide residues, such as chloracetanilide herbicides. These beads demonstrate high binding capacities for certain pesticides, indicating their potential for water purification and environmental remediation (Willems et al., 1996).

Electrochemical Studies

Research on the electrochemical deposition of ethanethiolate monolayers on Ag(111) surfaces, as explored through various techniques, reveals insights into the mechanism of monolayer deposition. This has implications for understanding electrochemical processes at molecular levels (Hatchett et al., 1997).

Interaction with Ionic Liquids

The interaction between ethanethiol and Fe-containing ionic liquids has been studied for applications in desulfurization of natural gasoline. This research highlights the potential of these interactions in improving processes for removing sulfur compounds from natural sources (Martínez-Magadán et al., 2012).

Complexation with Metal Ions

Studies on compounds like 2-[1,4,7,10-tetraazacyclododecan-1-yl]-ethanethiol demonstrate their ability to form complexes with d-transition metal ions. This has implications for the development of new materials and catalysts (Lacerda et al., 2007).

Odor Pollution Control

Ethanethiol's role in odor pollution, specifically its removal from municipal waste gases through processes like electrochemical oxidation, highlights its application in environmental management and industrial effluent treatment (Gong et al., 2017).

Catalyst Development

Research on yttrium triflate as a catalyst for the chemoselective protection of carbonyl compounds using ethanethiol derivatives provides valuable insights into the development of new synthetic methodologies in organic chemistry (De, 2004).

Understanding Mitochondrial Electron Transfer

The study of ethanethiol's effects on metabolic processes and mitochondrial electron transfer in rats contributes to our understanding of cellular biochemistry and potential implications for certain medical conditions (Vahlkamp et al., 1979).

properties

IUPAC Name |

1-(oxolan-2-yl)ethanethiol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12OS/c1-5(8)6-3-2-4-7-6/h5-6,8H,2-4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMXQKXOGMUNIHW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCCO1)S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[2-(2,3-Dimethylanilino)ethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2376068.png)

![N-[2-(2,3-Dimethyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl)-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2376070.png)

![N-benzyl-5-methyl-N-phenylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2376071.png)

![5-[3-(Isobutyrylamino)anilino]-5-oxopentanoic acid](/img/structure/B2376074.png)

![N-(4-acetylphenyl)-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2376077.png)

![(Z)-S-(2-((3-methylbenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl) ethanethioate](/img/structure/B2376079.png)

![N-{2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl}-3-[4-(3-methylbutyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/no-structure.png)

![(1E)-3-oxo-1-[(2E)-3-phenylprop-2-en-1-ylidene]-1lambda5-pyrazolidin-1-ylium-2-ide](/img/structure/B2376082.png)

![1-(4-Chlorophenyl)-2-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2376084.png)